Cancer Cell Growth Suppression: Direct Comparison with Fenretinide and p-Decylaminophenol in MCF-7 Breast Cancer Cells
N-(4-Hydroxyphenyl)decanamide (Compound 4) exhibits extremely weak antiproliferative activity compared to the clinical-stage analog fenretinide (5) and the amine-linked analog p-decylaminophenol (2) in MCF-7 breast cancer cells. This stark difference in potency, despite structural similarity, highlights the compound's unique position as a negative control or an SAR probe rather than a lead candidate [1].
| Evidence Dimension | Cancer cell growth suppression (MCF-7 cells) |
|---|---|
| Target Compound Data | Extremely weak (no measurable IC50; growth suppression comparable to control) |
| Comparator Or Baseline | p-Decylaminophenol (Compound 2) and Fenretinide (Compound 5) |
| Quantified Difference | Qualitative: p-Decylaminophenol and Fenretinide exhibit significant, chain-length-dependent suppression; N-(4-hydroxyphenyl)decanamide shows no significant effect. |
| Conditions | MCF-7 human breast adenocarcinoma cell line, MTT assay (exposure duration not specified) |
Why This Matters
For researchers designing SAR studies, this compound serves as a critical tool to define the activity cliff between the amide and amine series, enabling precise dissection of the pharmacophore required for potent anticancer activity.
- [1] Takahashi, N., et al. (2006). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Bioorganic & Medicinal Chemistry, 14(16), 5678–5690. View Source
